Boc-Phe-Pro-OH

描述

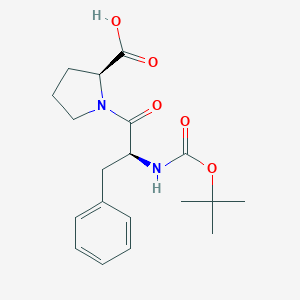

Boc-Phe-Pro-OH is a synthetic intermediate . It has been used in the synthesis of peptide thrombin inhibitors . The Boc group is used to protect the amino group of the D-phenylalanine residue.

Synthesis Analysis

The synthesis pathway for this compound involves coupling protected amino acids in a specific order to form the desired peptide sequence. A mild, non-acidic process for synthesizing α-amino acid NCAs from N-Boc-protected α-amino acid derivatives using T3P® as an activating reagent has been developed .Molecular Structure Analysis

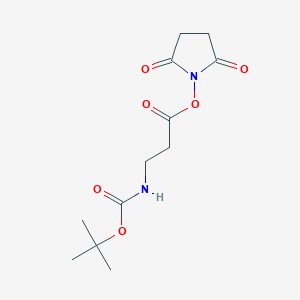

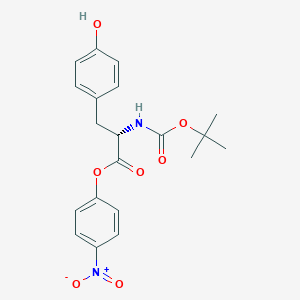

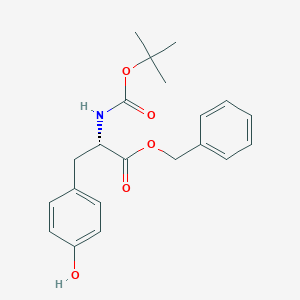

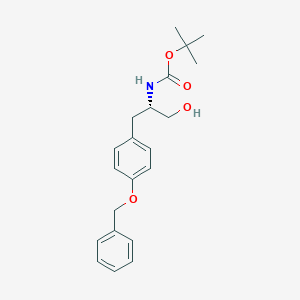

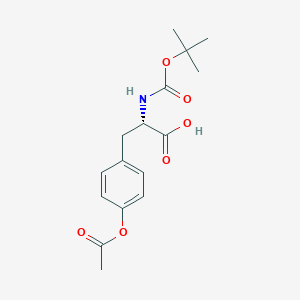

The molecular formula of this compound is C19H26N2O5 . The molecular weight is 362.43 . The structure of this compound is related to the FPR antagonist BOC2 .Chemical Reactions Analysis

The relative affinity of this compound is due to favorable hydrophobic interactions .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 426.6±38.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The molar refractivity is 70.5±0.3 cm3 . It has 5 H bond acceptors and 2 H bond donors .科学研究应用

以下是对 Boc-Phe-Pro-OH 科学研究应用的全面分析:

固相肽合成 (SPPS)

This compound: 用于 SPPS 合成含有 β-苯丙氨酸残基的肽。 此过程对于创建用于研究和治疗目的的特定肽序列至关重要 .

抗菌肽

该化合物已被用于合成与苯并异恶唑偶联的弹性蛋白基肽,它们是有效的抗菌剂。 这种新方法旨在增强医疗应用中的生物相容性 .

纳米医学

Phe-Phe 基序,其中包括 This compound,在纳米医学中用于药物递送、生物材料和治疗范式。 这些分子的自组装纳米结构由于其独特的形态结构而具有多种应用 .

生物材料化学

Phe-Phe 基序的分子自组装一直是人们关注的焦点,因为它在生物材料化学、传感器和生物电子学方面的潜力,为纳米结构材料提供了新的原型 .

环保合成

This compound: 已被用于环保的肽合成策略。 例如,已制备了该化合物的含水纳米胶束,用于水中肽合成,减少了传统合成方法对环境的影响 .

作用机制

Target of Action

Peptides similar to boc-phe-pro-oh have been known to interact with various cellular targets, including formyl peptide receptors (fprs) . These receptors play a crucial role in immune response, inflammation, and perception of pain .

Mode of Action

It’s known that peptides can interact with their targets through various mechanisms, such as binding to receptors on the cell surface, leading to activation or inhibition of downstream signaling pathways

Biochemical Pathways

Peptides similar to this compound have been shown to affect various biochemical pathways, including those involved in immune response and inflammation . The downstream effects of these interactions can include changes in cell behavior, such as proliferation, migration, or apoptosis .

Pharmacokinetics

They are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by enzymes, and excreted via the kidneys

Result of Action

Peptides similar to this compound have been shown to have various effects at the molecular and cellular level, such as modulating immune response, inflammation, and perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of peptides . .

安全和危害

属性

IUPAC Name |

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRHVPHDENDZTP-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332830 | |

| Record name | Boc-Phe-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23420-32-8 | |

| Record name | Boc-Phe-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)